molecular formula C9H11ClN2 B578523 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 1259326-52-7

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B578523
CAS No.: 1259326-52-7
M. Wt: 182.651
InChI Key: BDDFKXZDDQGDSD-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 6th position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Safety and Hazards

The safety data sheet for 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of research on 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine could involve further exploration of its synthesis methods, biological activities, and potential applications in medicinal chemistry. The development of novel tetrahydroisoquinoline analogs with potent biological activity is an area of ongoing interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . This reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale N-alkylation reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to the presence of the chlorine atom at the 7th position and the amine group at the 6th position, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFKXZDDQGDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855957
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259326-52-7
Record name 6-Isoquinolinamine, 7-chloro-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259326-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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